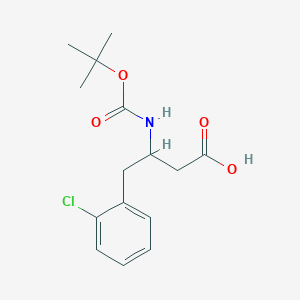
3-(Boc-amino)-4-(2-chlorophenyl)butyric Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Boc-amino)-4-(2-chlorophenyl)butyric Acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a chlorophenyl group
准备方法
合成路线和反应条件
3-(Boc-氨基)-4-(2-氯苯基)丁酸的合成通常涉及多个步骤,从市售前体开始。一种常见的路线包括用Boc基团保护氨基,然后通过卤化和偶联反应等一系列反应引入氯苯基。反应条件通常涉及使用有机溶剂、催化剂和特定温度控制,以确保高产率和纯度。
工业生产方法
在工业环境中,3-(Boc-氨基)-4-(2-氯苯基)丁酸的生产可能涉及使用自动化反应器和连续流动工艺的大规模合成。这些方法旨在优化反应效率,减少浪费,并确保产品质量一致。使用色谱和结晶等先进的纯化技术也很常见,以达到所需的纯度水平。
化学反应分析
反应类型
3-(Boc-氨基)-4-(2-氯苯基)丁酸可以进行各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,形成相应的氧化产物。
还原: 还原反应可用于修饰分子中的氯苯基或其他官能团。
取代: 氯苯基可以参与取代反应,其中氯原子被其他取代基取代。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用锂铝氢化物和硼氢化钠等还原剂。
取代: 亲核取代反应可能涉及甲醇钠或叔丁醇钾等试剂。
主要形成的产物
从这些反应中形成的主要产物取决于所用条件和试剂。例如,氧化可能产生羧酸或酮,而还原可以产生醇或胺。取代反应可能导致形成各种取代的苯基衍生物。
科学研究应用
3-(Boc-氨基)-4-(2-氯苯基)丁酸在科学研究中具有广泛的应用:
化学: 它用作合成更复杂有机分子的中间体,以及药物化学中的构建块。
生物学: 研究该化合物潜在的生物活性及其与生物分子的相互作用。
医药: 正在进行的研究探索其作为治疗剂或药物开发中前体的潜力。
工业: 它用于生产具有特定性质的专用化学品和材料。
作用机制
3-(Boc-氨基)-4-(2-氯苯基)丁酸的作用机制涉及其与特定分子靶标和途径的相互作用。Boc保护的氨基可以在酸性条件下脱保护,露出游离胺,然后可以参与各种生化反应。氯苯基可能与蛋白质或酶中的疏水口袋相互作用,影响它们的活性及其功能。
相似化合物的比较
类似化合物
3-(Boc-氨基)-4-苯基丁酸: 缺少氯原子,导致不同的化学和生物特性。
3-(Boc-氨基)-4-(2-溴苯基)丁酸: 含有溴原子而不是氯原子,这会影响反应性和相互作用。
3-(Boc-氨基)-4-(2-氟苯基)丁酸: 氟的存在可以显着改变该化合物的性质和应用。
独特性
3-(Boc-氨基)-4-(2-氯苯基)丁酸由于氯原子的存在而独一无二,这会影响其反应性和与其他分子的相互作用。这种独特性使其成为研究和工业中特定应用的宝贵化合物。
属性
分子式 |
C15H20ClNO4 |
|---|---|
分子量 |
313.77 g/mol |
IUPAC 名称 |
4-(2-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17-11(9-13(18)19)8-10-6-4-5-7-12(10)16/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,18,19) |
InChI 键 |
UBRPCCFLMVZEKN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1Cl)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



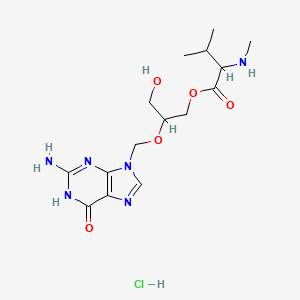
![[4-[2-chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-2-(4-methoxyphenyl)-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] hexadecanoate;hydrochloride](/img/structure/B12285353.png)

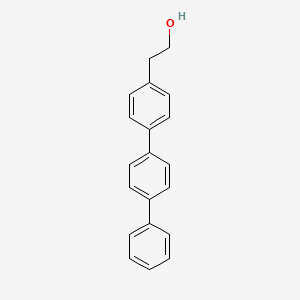

![6-Aminobicyclo[3.1.1]heptane-3,6-dicarboxylic acid](/img/structure/B12285382.png)
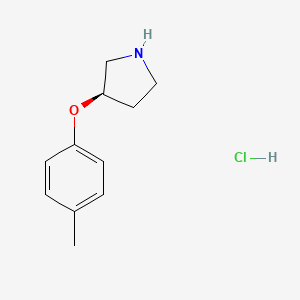
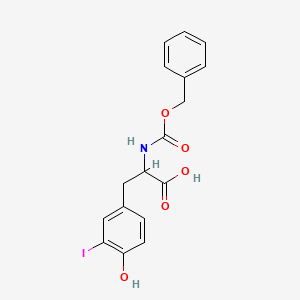
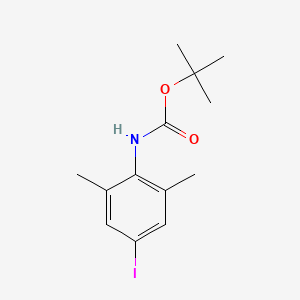
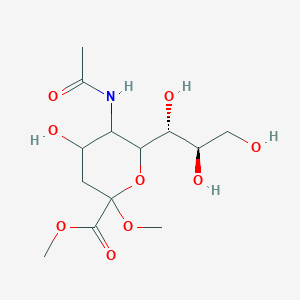
![1-Chloro-3-[2-(3-chloropropoxy)ethoxy]propane](/img/structure/B12285420.png)
![(3aR,6aR)-1,3,3a,5,6,6a-hexahydrofuro[3,4-c]pyrrol-4-one](/img/structure/B12285421.png)
![(3-ethenyl-6,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl) acetate](/img/structure/B12285428.png)
